molecular formula C20H11F6N3O B1677759 Phtpp CAS No. 805239-56-9

Phtpp

Cat. No.: B1677759
CAS No.: 805239-56-9
M. Wt: 423.3 g/mol
InChI Key: AEZPAUSGTAHLOQ-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). This compound has a 36-fold selectivity for ERβ over ERα , meaning it primarily interacts with ERβ.

    Mode of Action

    This compound acts as a silent antagonist of ERβ . This means it binds to ERβ and blocks its activity without activating it. It exhibits full antagonism at ERβ in a cotransfection assay in human endometrial cancer cells (HEC-1), with minimal effects on ERα .

    Pharmacokinetics

    It’s soluble in dmso and ethanol , which suggests it could be administered in a suitable solvent for in vivo or in vitro studies.

    Result of Action

    This compound’s antagonism of ERβ can lead to various molecular and cellular effects. For instance, it has been found to enhance cell growth . It also impairs the activation of Nrf2, a protein that regulates the expression of antioxidant proteins .

    Preparation Methods

      Synthetic Routes: PHTPP can be synthesized using specific chemical reactions.

      Reaction Conditions: The exact conditions depend on the synthetic route chosen.

      Industrial Production: While I don’t have specific industrial production methods, research laboratories typically prepare this compound for scientific studies.

  • Chemical Reactions Analysis

      Reactivity: PHTPP undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions vary, but typical reactions involve organic chemistry techniques.

      Major Products: These reactions yield derivatives or modified forms of this compound, contributing to its versatility.

  • Scientific Research Applications

      Chemistry: PHTPP is valuable for studying ERβ function and ligand-receptor interactions.

      Biology: Researchers use it to explore ERβ’s role in cellular processes, gene expression, and disease pathways.

      Medicine: this compound may have implications in hormone-related disorders and cancer treatment.

      Industry: While not directly used in industry, insights from this compound research can inform drug development and therapeutic strategies.

  • Comparison with Similar Compounds

      Unique Features: PHTPP’s selectivity for ERβ (36-fold over ERα) sets it apart.

      Similar Compounds:

    Properties

    IUPAC Name

    4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AEZPAUSGTAHLOQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H11F6N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10458573
    Record name PHTPP
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10458573
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    423.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    805239-56-9
    Record name PHTPP
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name PHTPP
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10458573
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PHTPP
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What is the primary target of PHTPP?

    A1: this compound selectively targets and antagonizes ERβ, one of the two main subtypes of estrogen receptors. [, , , , , ]

    Q2: How does this compound exert its antagonistic effect on ERβ?

    A2: While the precise binding mode is still under investigation, studies suggest that this compound competes with endogenous estrogens, such as 17β-estradiol, for binding to the ligand-binding domain of ERβ. This competitive binding prevents ERβ from activating downstream signaling pathways. [, , , ]

    Q3: What are the downstream consequences of this compound-mediated ERβ antagonism?

    A3: this compound's effects are diverse and depend on the cell type and context. Studies have demonstrated its ability to:

    • Inhibit cancer cell proliferation: this compound has shown efficacy in suppressing the growth of various cancer cell lines, including breast cancer, bladder cancer, and prostate cancer. [, , ]
    • Reduce tumor growth in vivo: In preclinical models, this compound administration resulted in decreased tumor volume and inhibited tumor initiation. [, ]
    • Modulate gene expression: this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and various signaling pathways. [, , , ]
    • Influence cellular processes: Studies have shown this compound's involvement in regulating mitochondrial morphology, autophagy, and immune cell differentiation. [, , , ]

    Q4: What is the molecular formula and weight of this compound?

    A4: this compound has the molecular formula C19H9F6N3O and a molecular weight of 413.29 g/mol. []

    Q5: Is there any spectroscopic data available for this compound?

    A5: While the provided research papers do not provide detailed spectroscopic data, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]

    Q6: How has computational chemistry contributed to understanding this compound's mechanism of action?

    A6: Computational studies, including docking simulations and molecular dynamics simulations, have provided insights into this compound's binding interactions with the ERβ ligand-binding domain. These studies help visualize the binding mode and identify crucial interactions for ERβ antagonism. [, ]

    Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound and its analogs?

    A7: Yes, QSAR models have been developed to correlate the structural features of this compound analogs with their biological activity, aiding in the design of novel and more potent ERβ antagonists. [, ]

    Q8: What is known about this compound's stability under various conditions?

    A8: While specific stability data is not provided in the papers, researchers are actively investigating this compound's stability in different solvents, temperatures, and storage conditions to ensure its efficacy in research and potential therapeutic applications. [, ]

    Q9: Have any formulation strategies been explored to improve this compound's solubility or bioavailability?

    A9: Researchers are continuously exploring formulation approaches, such as nanoparticle encapsulation or the use of specific carriers, to enhance this compound's delivery to target tissues and improve its therapeutic potential. [, ]

    Q10: What analytical techniques are employed to characterize and quantify this compound?

    A10: Common analytical techniques used for this compound analysis include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods allow for sensitive detection and accurate quantification of this compound in various matrices. [, ]

    Q11: What cell-based assays are commonly used to study this compound's activity?

    A11: Researchers utilize a range of cell-based assays to evaluate this compound's effects, including:

    • Proliferation assays: These assays measure the impact of this compound on the growth rate of various cell lines, including cancer cells. [, , ]
    • Apoptosis assays: These assays assess this compound's ability to induce programmed cell death in specific cell types. [, ]
    • Reporter gene assays: These assays measure this compound's ability to modulate gene expression driven by ERβ-responsive promoters. [, ]

    Q12: What animal models have been used to study this compound's efficacy in vivo?

    A12: Researchers have employed various animal models to investigate this compound's therapeutic potential, including:

    • Rodent models of cancer: this compound has been tested in mouse models of breast cancer, bladder cancer, and prostate cancer to assess its ability to inhibit tumor growth and metastasis. [, , ]
    • Models of neurological disorders: this compound has been investigated in rodent models to understand its potential in treating conditions like multiple sclerosis and migraine. [, ]
    • Models of reproductive disorders: this compound has been used in studies exploring its role in conditions like diminished ovarian reserve and polycystic ovary syndrome. [, ]

    Q13: What is currently known about the toxicology and safety profile of this compound?

    A13: While this compound is a valuable research tool, its safety and toxicology profile in humans is still under investigation. Extensive preclinical studies are crucial to assess potential adverse effects before considering clinical applications. [, ]

    Q14: Are there any known long-term effects of this compound exposure?

    A14: Research on the long-term effects of this compound exposure is ongoing. Long-term studies in animal models will provide valuable information on potential risks associated with chronic this compound exposure. [, ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.